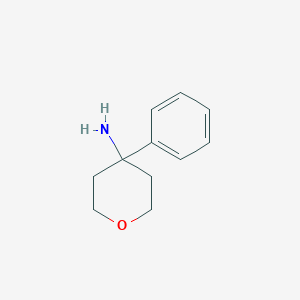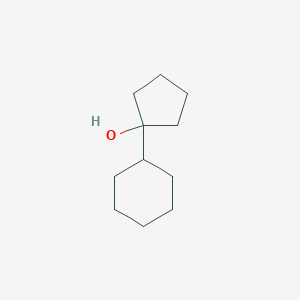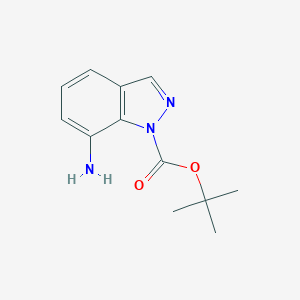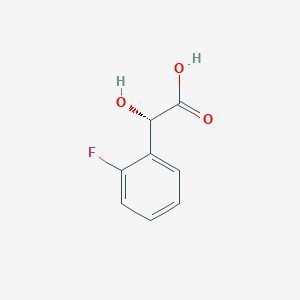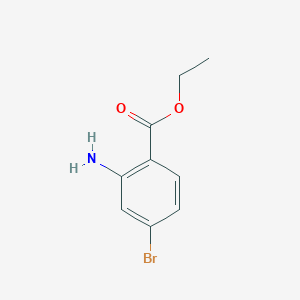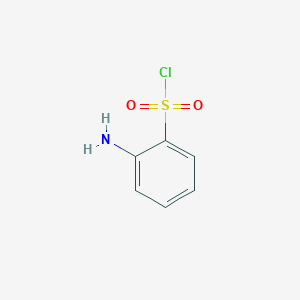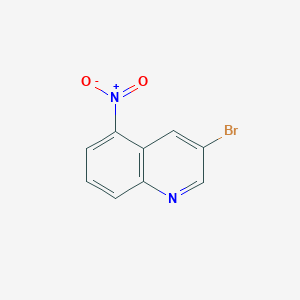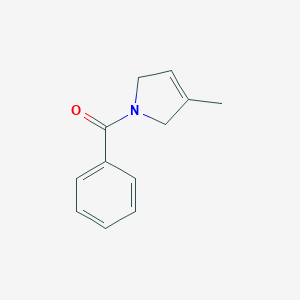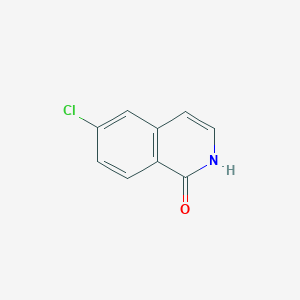
6-chloroisoquinolin-1(2H)-one
Vue d'ensemble
Description
6-Chloroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . It is a solid substance that should be stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention over the years . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis
The molecular structure of 6-chloroisoquinolin-1(2H)-one consists of a nitrogen-containing heterocyclic compound . The InChI code for this compound is 1S/C9H6ClNO/c10-7-1-2-8-6 (5-7)3-4-11-9 (8)12/h1-5H, (H,11,12) .Chemical Reactions Analysis
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The development of new methods for efficient synthesis of isoquinoline and its derivatives has been a hot topic in organic and medicinal chemistry .Physical And Chemical Properties Analysis
6-Chloroisoquinolin-1(2H)-one is a solid substance . It has a molecular weight of 179.61 . The storage temperature for this compound is between 2-8°C in a sealed, dry environment .Applications De Recherche Scientifique
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study presents a new approach to protodeboronation using a radical method .
- Methods of Application: The research involves the use of 1°, 2°, and 3° alkyl boronic esters in the protodeboronation process . The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Phytochemicals of Indian Medicinal Plants
- Summary of Application: The IMPPAT 2.0 database provides a comprehensive digital resource on phytochemicals of Indian medicinal plants . It can be used to accelerate natural product-based drug discovery .
- Methods of Application: The database was constructed by digitizing information from more than 100 books on traditional Indian medicine and over 7000 published research articles . It includes 2D and 3D chemical structures of phytochemicals, their physicochemical properties, drug-likeness based on multiple scoring schemes, and predicted ADMET properties .
- Results or Outcomes: The current version of the IMPPAT database captures 4010 Indian medicinal plants, 17967 phytochemicals, and 1095 therapeutic uses . It provides an integrated platform for applying cheminformatic approaches to natural product-based drug discovery .
3. Photoinitiators of Polymerization
- Summary of Application: This research focuses on the use of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives (NDNs) as versatile photoinitiators of polymerization . These compounds can absorb light from violet-blue LEDs to exhibit a panchromatic behavior .
- Methods of Application: The study involves the preparation of four different NDNs bearing nitro- or amino- substituents . These compounds were incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine, or 2,4,6-tris(trichloromethyl)-1,3,5-triazine .
- Results or Outcomes: The ring-opening cationic polymerization of epoxides and the free radical polymerization of acrylates could be performed upon exposure to various visible LEDs . Some of the novel NDN-based combinations exhibited a much higher polymerization efficiency compared to the well-known camphorquinone-based systems .
4. Improved Intermolecular Hydrogen Bonds
- Summary of Application: This research involves the rational modification of small molecules to improve interfacial contact through intermolecular hydrogen bonds . This modification leads to high device reproducibility .
- Methods of Application: The study involves the use of specific small molecules that are modified to form intermolecular hydrogen bonds . These bonds improve the interfacial contact, which is crucial for device performance .
- Results or Outcomes: The research found that the improved interfacial contact through intermolecular hydrogen bonds led to high device reproducibility .
5. Rational Modification of Small Molecules
- Summary of Application: This research involves the rational modification of small molecules to improve interfacial contact through intermolecular hydrogen bonds . This modification leads to high device reproducibility .
- Methods of Application: The study involves the use of specific small molecules that are modified to form intermolecular hydrogen bonds . These bonds improve the interfacial contact, which is crucial for device performance .
- Results or Outcomes: The research found that the improved interfacial contact through intermolecular hydrogen bonds led to high device reproducibility .
6. Safety and Usage of 6-chloroisoquinolin-1-aMine
Safety And Hazards
Orientations Futures
While the future directions for 6-chloroisoquinolin-1(2H)-one are not explicitly mentioned in the search results, the development of new strategies for the synthesis of isoquinoline derivatives is a current topic of interest in organic and medicinal chemistry . This suggests that there may be ongoing research into compounds like 6-chloroisoquinolin-1(2H)-one.
Propriétés
IUPAC Name |
6-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLGVJHAZWURPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617932 | |
| Record name | 6-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloroisoquinolin-1(2H)-one | |
CAS RN |
131002-09-0 | |
| Record name | 6-Chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
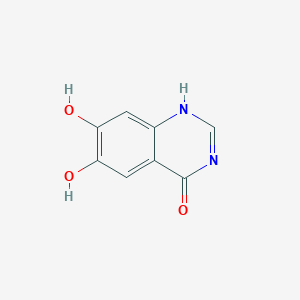
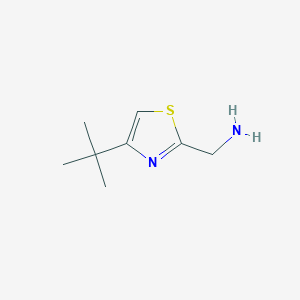
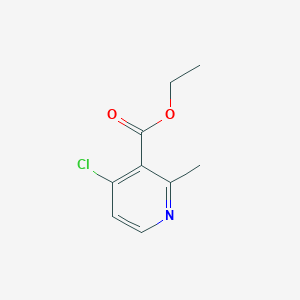
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
